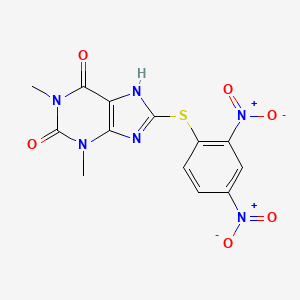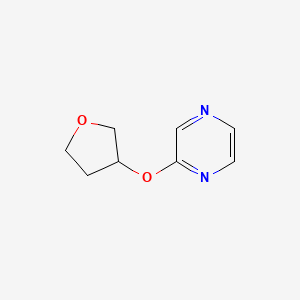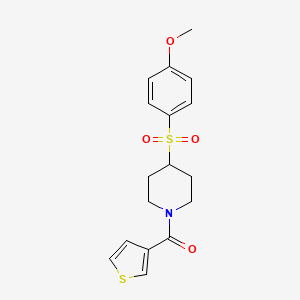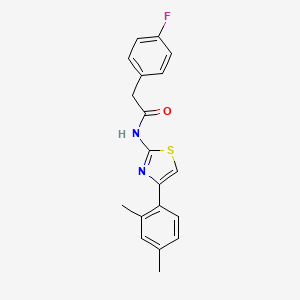
8-(2,4-二硝基苯基)硫代-1,3-二甲基-7H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemically modified purine derivative. Purine derivatives are a significant class of compounds due to their role as components of nucleic acids and their involvement in numerous biochemical processes. The specific modifications on the purine ring can drastically alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of dinitrophenylsulfanyl purine derivatives is not directly described in the provided papers. However, the nitration of pyrimidine-4,6-diones has been studied, leading to the formation of gem-dinitropyrimidine-4,6-diones in high yields . These gem-dinitro products are reactive towards nucleophiles, which could potentially be utilized to introduce a dinitrophenylsulfanyl group at the appropriate position on the purine ring. Additionally, selective sulfonylation of bromoadenosine derivatives has been achieved, which suggests that similar methods could be applied to synthesize the sulfanyl purine derivatives .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their reactivity and interaction with biological molecules. The introduction of a dinitrophenylsulfanyl group is likely to influence the electronic distribution within the purine ring, affecting its reactivity. The papers provided do not directly discuss the molecular structure of 8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione, but they do provide insights into the structural changes induced by substituents on the purine ring, such as the weakening of basicity and the increase in acid strength observed in 6-methylsulphonylpurin-8-ones .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is significantly altered by the introduction of various substituents. For instance, 6-methylthiopurin-8-ones can be converted to sulphones using chlorine, and their reactivity towards thiohydrolysis varies depending on the position and number of methyl groups . This suggests that the dinitrophenylsulfanyl group in the compound of interest could also confer unique reactivity patterns, potentially making it susceptible to nucleophilic attacks or facilitating the formation of specific products under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of a dinitrophenylsulfanyl group is expected to affect properties such as solubility, melting point, and stability. The gem-dinitro products mentioned in the first paper are described as being easily attacked by nucleophiles, indicating that they may have enhanced reactivity compared to their non-nitrated counterparts . The sulphonylation reactions discussed in the second paper also imply that the introduction of sulfonyl groups can lead to the formation of compounds with distinct UV and IR absorption properties . The third paper provides information on how substituents like a methylsulphonyl group can alter the basicity and acid strength of purine rings .
科学研究应用
合成和药理学评估
Chłoń-Rzepa 等人 (2013) 进行的一项研究探讨了 1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的新型氨基烷基氨基和芳基哌嗪基丙氧基衍生物的合成,重点关注其作为 5-HT1A、5-HT2A 和 5-HT7 受体的配体的潜在精神活性。该研究表明,某些衍生物表现出类似抗抑郁和类似抗焦虑的活性,突出了这些化合物在设计具有精神活性的新型血清素受体配体方面的潜力 Chłoń-Rzepa 等,2013。
金属配合物合成
Shaker (2011) 的研究重点是使用 1,3-二甲基-7H-嘌呤-2,6-二酮和其他配体(如硫氰酸根和氰酸根离子)合成混合配体金属配合物。该研究发现,这些化合物形成了使用各种光谱方法表征的固体产物,表明嘌呤二酮在形成复杂金属离子中的用途 Shaker,2011。
噻二氮杂菲嘌呤的合成
Hesek 和 Rybár (1994) 报道了新型噻二氮杂菲-嘌呤环系的合成。该合成涉及使用巯基-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮衍生物,展示了一种创建具有潜在生物活性的新型嘌呤基化合物的的方法 Hesek 和 Rybár,1994。
咪唑嘌呤衍生物的合成
Zagórska 等人 (2009) 合成了一系列咪唑嘌呤二酮的芳基哌嗪基丙基衍生物。他们的研究表明,这些化合物是 5-HT1A 受体的有效配体,并在临床前研究中表现出类似抗焦虑和类似抗抑郁的活性。这突出了嘌呤衍生物在开发新型抗焦虑和抗抑郁剂中的潜力 Zagórska 等,2009。
噻唑嘌呤二酮的合成
Khaliullin 和 Klen (2010) 提出了一种新的噻唑嘌呤二酮合成方法。他们的工作有助于理解嘌呤衍生物的合成,这可以应用于包括制药在内的各个领域 Khaliullin 和 Klen,2010。
作用机制
属性
IUPAC Name |
8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O6S/c1-16-10-9(11(20)17(2)13(16)21)14-12(15-10)26-8-4-3-6(18(22)23)5-7(8)19(24)25/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPQPTDHTHHINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dinitrophenyl)sulfanyl-1,3-dimethyl-7H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)
![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)



![2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3013525.png)